Spectroscopic Characterization of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine: An In-depth Technical Guide
Spectroscopic Characterization of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂S.[1] Its structure features a dihydronaphtho group fused to a 2-aminothiazole ring. The spectroscopic characterization of this molecule is crucial for its identification, purity assessment, and structural elucidation in various research and development settings, including drug discovery. This guide provides a detailed overview of the expected spectroscopic properties and the general experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes expected data based on the known chemical structure and spectral data from analogous compounds.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic CH (4H) | 7.0 - 8.0 | Multiplet | - | The exact shifts and multiplicities will depend on the substitution pattern of the naphthalene ring. |
| CH₂ (2H) | ~2.8 - 3.2 | Triplet or Multiplet | ~6-8 | Protons of the dihydronaphtho ring adjacent to the aromatic system. |
| CH₂ (2H) | ~2.5 - 2.9 | Triplet or Multiplet | ~6-8 | Protons of the dihydronaphtho ring adjacent to the thiazole ring. |
| NH₂ (2H) | 5.0 - 7.0 | Broad Singlet | - | The chemical shift can vary with solvent and concentration. This peak is exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
| C=N (Thiazole) | 160 - 170 | The carbon atom of the imine group within the thiazole ring. |
| C-S (Thiazole) | 110 - 125 | The carbon atom adjacent to the sulfur in the thiazole ring. |
| Aromatic C (quaternary) | 125 - 140 | Quaternary carbons of the naphthalene ring. |
| Aromatic CH | 120 - 130 | Protonated carbons of the naphthalene ring. |
| CH₂ | 25 - 35 | Carbon atoms of the dihydronaphtho ring. |
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3100 - 3400 | Medium, Broad | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=N Stretch (Thiazole) | 1600 - 1650 | Medium to Strong | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | |
| C-N Stretch | 1250 - 1350 | Medium | |
| C-S Stretch | 600 - 800 | Weak |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z | Notes |
| [M+H]⁺ | 203.06 | Predicted for the protonated molecule in positive ion mode ESI-MS. The molecular weight of C₁₁H₁₀N₂S is 202.28.[1] |
| [M]⁺˙ | 202.05 | Expected for the molecular ion in electron ionization (EI) mass spectrometry. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe or exchange the amine protons. DMSO-d₆ is often suitable for observing N-H protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition for ¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
To confirm the presence of the NH₂ group, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet attributed to the NH₂ protons confirms their assignment.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.[2]
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology for Electrospray Ionization (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[3][4] A small amount of a volatile acid like formic acid (0.1%) can be added to promote protonation for positive ion mode.[3][4][5]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The instrument will detect the mass-to-charge ratio (m/z) of the ions.
-
For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for the spectroscopic characterization of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Caption: Logical relationship between spectroscopic data and structural information.
References
- 1. chemscene.com [chemscene.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
